Stereochemical Purity: (2S) Single Enantiomer vs. Racemic 2-[(4-Chlorophenyl)sulfonylamino]butanoic Acid
The target compound is the defined (2S)-enantiomer with a single stereocenter [1]. The racemic variant (unspecified stereochemistry) is also commercially available but lacks stereochemical definition. In the related N-sulfonylamino acid MMP inhibitor series, the (S)-enantiomer showed distinct inhibitory potency compared to the (R)-enantiomer, with the (S)-configuration being the eutomer for MMP-9 inhibition [2]. Although head-to-head IC₅₀ data for the exact compound pair are not publicly available (see limitations below), users performing chiral chromatography, asymmetric synthesis, or stereospecific biological assays require the enantiopure (2S) form to ensure reproducible stereochemical outcomes [1].
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | (2S)-enantiomer, 1 defined stereocenter [1] |
| Comparator Or Baseline | Racemic 2-[(4-chlorophenyl)sulfonylamino]butanoic acid (unspecified stereochemistry) |
| Quantified Difference | Enantiomerically pure vs. racemic; class-level evidence shows (S) > (R) for MMP inhibition but exact IC₅₀ fold-difference for this scaffold not reported |
| Conditions | Chiral HPLC or stereospecific synthesis; MMP-9/MMP-2 inhibition assays for class evidence [2] |
Why This Matters
Procurement of the racemate introduces an uncontrolled variable in any stereosensitive assay; the defined (2S) enantiomer eliminates this ambiguity.
- [1] PubChem CID 40476576. Defined Atom Stereocenter Count: 1. NCBI. View Source
- [2] US6919375B2 – Sulfonated amino acid derivatives and metalloproteinase inhibitors. Example compounds demonstrate stereochemistry-dependent MMP inhibition. View Source
